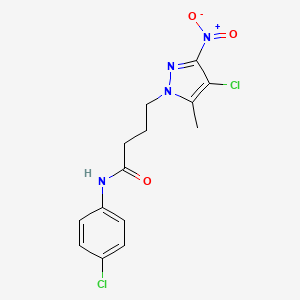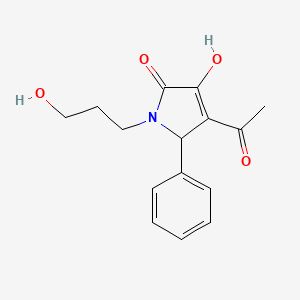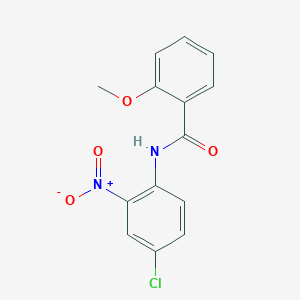![molecular formula C21H38N2 B5204623 (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine](/img/structure/B5204623.png)
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine, also known as BAC-DMAP, is a chemical compound commonly used in organic chemistry as a catalyst for various reactions. It is a tertiary amine with two N-methyl groups and two cyclohexenyl groups, making it a highly versatile compound for a range of applications.
Mecanismo De Acción
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine acts as a catalyst by facilitating proton transfer reactions. It is believed to work by coordinating with the carbonyl group of the substrate, forming a complex that can undergo nucleophilic attack by another molecule. This leads to the formation of a new bond and the release of the catalyst.
Biochemical and Physiological Effects:
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has not been extensively studied for its biochemical or physiological effects. However, it is generally considered to be non-toxic and has been shown to be relatively stable under a range of conditions. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has several advantages for use in laboratory experiments. It is a highly effective catalyst for a wide range of reactions, and it is relatively easy to synthesize and purify. It is also stable under a range of conditions and can be stored for extended periods of time. However, there are some limitations to its use. It can be expensive to purchase, and it may not be effective for certain reactions or substrates.
Direcciones Futuras
There are several potential future directions for research on (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine. One area of interest is the development of new synthetic methods that utilize (3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine as a catalyst. Another area of interest is the study of its potential as a drug delivery agent or as a component of biomaterials. Further studies on its biochemical and physiological effects may also be warranted.
Métodos De Síntesis
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine can be synthesized using a variety of methods, including the reaction of N,N-dimethylpropyleneamine with 4-methyl-3-cyclohexen-1-ylmethyl chloride. Another method involves the reaction of N,N-dimethylpropyleneamine with acrylonitrile followed by reduction and reaction with 4-methylcyclohexene-1-carboxaldehyde.
Aplicaciones Científicas De Investigación
(3-{bis[(4-methyl-3-cyclohexen-1-yl)methyl]amino}propyl)dimethylamine has a wide range of applications in scientific research, particularly in organic chemistry. It is commonly used as a catalyst for the synthesis of esters, amides, and other organic compounds. It has also been used in the synthesis of various natural products, such as alkaloids and terpenes.
Propiedades
IUPAC Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-18-6-10-20(11-7-18)16-23(15-5-14-22(3)4)17-21-12-8-19(2)9-13-21/h6,8,20-21H,5,7,9-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWDQUBDAOXGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)CN(CCCN(C)C)CC2CCC(=CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-N',N'-bis[(4-methylcyclohex-3-en-1-yl)methyl]propane-1,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)





![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanamide](/img/structure/B5204587.png)



![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)